molecular formula C22H20N2O3S B12942628 4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide CAS No. 919490-39-4

4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide

Cat. No.: B12942628
CAS No.: 919490-39-4
M. Wt: 392.5 g/mol
InChI Key: DYFBYROHNKTQLM-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-(p-tolyl)-1H-indol-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methoxy group, a tolyl group, and an indole moiety, making it structurally unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(2-(p-tolyl)-1H-indol-5-yl)benzenesulfonamide typically involves multiple steps, including the formation of the indole core, the introduction of the methoxy group, and the sulfonamide formation. A common synthetic route might involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Sulfonamide Formation: The final step involves the reaction of the indole derivative with a sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(2-(p-tolyl)-1H-indol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-Methoxy-N-(2-(p-tolyl)-1H-indol-5-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(2-(p-tolyl)-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-phenyl-N’-p-tolyl-benzamidine
  • 4-Methoxy-N-(p-tolyl)benzylamine
  • 4-Methoxy-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)-ethyl)-benzamide

Uniqueness

4-Methoxy-N-(2-(p-tolyl)-1H-indol-5-yl)benzenesulfonamide is unique due to its indole moiety, which is not commonly found in other sulfonamides. This structural feature may confer unique biological activities and interactions with molecular targets, making it a valuable compound for further research.

Properties

CAS No.

919490-39-4

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

4-methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzenesulfonamide

InChI

InChI=1S/C22H20N2O3S/c1-15-3-5-16(6-4-15)22-14-17-13-18(7-12-21(17)23-22)24-28(25,26)20-10-8-19(27-2)9-11-20/h3-14,23-24H,1-2H3

InChI Key

DYFBYROHNKTQLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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